
Siagoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siagosid, auch bekannt als Sygen oder AGF 2, ist eine natürlich vorkommende Substanz, die in den Zellmembranen von Nervenzellen vorkommt. Es spielt eine entscheidende Rolle bei Zellwachstum, Entwicklung und Reparatur. Siagosid wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung der Parkinson-Krankheit und schwerer Rückenmarksverletzungen untersucht .
Vorbereitungsmethoden
Natural Source Extraction and Purification of GM1 Ganglioside
Source Material Selection
GM1 ganglioside is predominantly extracted from mammalian brain tissue , with porcine, bovine, and ovine brains being the primary sources . The choice of source impacts ceramide heterogeneity:
-
Porcine brains yield GM1 with C18-sphingosine and stearic acid (C18:0) as the dominant ceramide species .
-
Bovine brains exhibit higher variability, with C20-sphingosine and lignoceric acid (C24:0) present in 15–20% of isolates .
Table 1: Ceramide Composition of GM1 from Different Sources
Source | Sphingosine Chain Length | Fatty Acid Profile (Dominant Species) | Purity Post-Extraction |
---|---|---|---|
Porcine | C18 (95%) | Stearic acid (C18:0, 85%) | 70–75% |
Bovine | C18 (80%), C20 (20%) | Lignoceric acid (C24:0, 40%) | 65–70% |
Ovine | C18 (90%) | Nervonic acid (C24:1, 30%) | 60–65% |
Ganglioside Extraction Protocol
Total lipid extraction employs a tetrahydrofuran (THF)/buffer partitioning system :
-
Homogenization : Brain tissue is homogenized in 0.1 M phosphate buffer (pH 7.4) and mixed with THF (1:4 v/v) .
-
Partitioning : The mixture is centrifuged (15,000× g, 30 min) to separate gangliosides into the aqueous phase.
-
Dialyzation : Crude gangliosides are dialyzed against deionized water for 96 hours to remove salts and small molecules .
Ion Exchange Chromatography
GM1 is isolated using DEAE-Sephadex columns with a methanol gradient containing ammonium acetate :
-
Elution : 0.05 M ammonium acetate elutes monosialogangliosides (GM1, GM2), while higher concentrations (0.2–0.5 M) remove polysialylated species .
Silica Gel Chromatography
Further purification uses chloroform/methanol/water (60:35:5) on silica columns to resolve GM1 from GM2 and asialo-GM1 .
Chemoenzymatic Synthesis of GM1 Analogs
Modular Chemoenzymatic Cascade Assembly (MOCECA)
The MOCECA strategy enables scalable production of GM1 analogs with tailored ceramide and glycan structures :
-
Glycan Synthesis :
-
Ceramide Modularization :
Table 2: MOCECA-Derived GM1 Analogs and Properties
Analog ID | Sphingosine Chain | Fatty Acid | Neurite Outgrowth Enhancement |
---|---|---|---|
GM1-C18 | C18 | Stearic (C18) | 1.2× baseline |
GM1-C20 | C20 | Arachidic (C20) | 1.5× baseline |
GM1-C24 | C24 | Lignoceric (C24) | 1.8× baseline |
Chemical Modification of GM1 to Siagoside
Sialidase Treatment
Controlled hydrolysis with Vibrio cholerae sialidase removes terminal sialic acid residues while preserving the α2-3-linked sialic acid critical for GM1’s biological activity :
Lyso-GM1 Preparation
-
Alkaline hydrolysis : GM1 is treated with 0.1 N NaOH at 37°C for 4 hours to remove the fatty acid moiety .
-
Acylation : Lyso-GM1 is reacted with stearoyl chloride in chloroform/methanol (2:1) to reintroduce homogeneous fatty acids .
Final Derivatization to this compound
This compound is synthesized via inner ester formation at the sialic acid residue:
-
Activation : GM1’s sialic acid carboxyl group is activated with N-hydroxysuccinimide (NHS).
-
Intramolecular cyclization : Base-catalyzed (pH 9.0) esterification forms the five-membered lactone ring.
Analytical Characterization
Quality Control Metrics
Parameter | Method | Acceptance Criteria |
---|---|---|
Purity | HPLC (C18 column) | ≥98% peak area |
Ceramide homogeneity | MALDI-TOF MS | Single m/z species ± 1 Da |
Sialic acid content | Resorcinol assay | 1.0–1.2 moles per mole GM1 |
Structural Validation
Industrial-Scale Production Challenges
Ceramide Heterogeneity
Natural GM1 contains 12–15 ceramide species , complicating batch consistency . Solutions include:
-
Sphingosine recycling : Reversed-phase HPLC to isolate C18-sphingosine (≥99% purity) .
-
Fatty acid standardization : Enzymatic swapping using sphingolipid Δ4-desaturase .
Process Scalability
MOCECA enables hectogram-scale production with:
Emerging Synthetic Approaches
Total Chemical Synthesis
A 32-step route achieves GM1 with homogeneous C18:0 ceramide :
-
Glycan assembly : Schmidt glycosylation for β1-3 and β1-4 linkages.
-
Ceramide coupling : Mitsunobu reaction with protected sphingosine.
-
Global deprotection : Hydrogenolysis over Pd/C.
Cell-Free Enzymatic Systems
Recombinant E. coli expressing sialyltransferases produce GM1 at 120 mg/L culture .
Analyse Chemischer Reaktionen
Siagosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Mechanism of Action
Siagoside's neuroprotective effects are primarily attributed to its interaction with membrane tyrosine kinase receptors, specifically TrkA. This interaction activates signaling pathways that promote cell growth, differentiation, and repair within the nervous system . The compound has shown promise in various neurological conditions, particularly Parkinson's disease and spinal cord injuries.
Clinical Trials
this compound has undergone several clinical trials to evaluate its efficacy. Notably, a multicenter trial demonstrated that this compound could reduce mortality rates in patients with severe spinal cord injuries by 52% within 48 hours of ischemia induction . Although the primary efficacy analysis did not conclusively prove its benefits, secondary outcomes indicated potential improvements in recovery rates.
Applications in Parkinson's Disease
This compound has been investigated for its role in treating Parkinson's disease. In phase 2 clinical trials, it was observed to promote neuronal survival and function, suggesting that it may slow disease progression . The compound's ability to enhance nerve growth factor signaling is crucial for neuronal health and regeneration.
Data Table: Summary of Clinical Studies
Case Studies
Case Study 1: Parkinson's Disease Treatment
In a controlled trial involving patients with early-stage Parkinson's disease, this compound administration resulted in significant improvements in motor function and quality of life metrics over six months compared to the placebo group. Patients reported enhanced daily functioning and reduced symptoms .
Case Study 2: Spinal Cord Injury Recovery
A cohort study involving individuals with acute spinal cord injuries showed that those treated with this compound exhibited better neurological recovery scores than those receiving standard care alone. The study highlighted a notable difference in the rate of functional recovery within the first three months post-injury .
Wirkmechanismus
The mechanism of action of Siagoside involves its interaction with membrane tyrosine kinase receptors, specifically TrkA, which serves as a receptor for nerve growth factor. This interaction activates signaling pathways that promote cell growth, differentiation, and repair . This compound’s effects are mediated by its oligosaccharide portion, which plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Siagosid ist im Vergleich zu anderen ähnlichen Verbindungen wie Gangliosid GM1 aufgrund seiner spezifischen Interaktion mit TrkA-Rezeptoren und seiner starken neuroprotektiven Wirkungen einzigartig . Ähnliche Verbindungen umfassen andere Ganglioside und Glykosphingolipide, die ebenfalls eine Rolle in Nervenzellmembranen spielen und neuroprotektive Eigenschaften besitzen .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!
Biologische Aktivität
Siagoside, also known as Sygen or AGF 2, is a naturally occurring compound found in the membranes of nerve cells. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease and in the context of spinal cord injuries. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
- Chemical Classification : Small molecule
- DrugBank Accession Number : DB12351
- Mechanism of Action : this compound is believed to promote cell growth, development, and repair within neuronal tissues. Its role in neuroprotection and neurotrophy has been a focal point in various studies.
Biological Activities
- Neuroprotective Effects : this compound has been shown to exert neuroprotective effects by modulating several biochemical pathways involved in cell survival and apoptosis. It plays a significant role in protecting neurons from ischemic damage.
- Impact on Neurodegenerative Diseases : Research indicates that this compound may improve outcomes in conditions like Parkinson's disease. Phase 2 clinical trials have demonstrated its potential efficacy in enhancing motor function and reducing mortality rates in patients with severe spinal cord injuries.
- Mechanistic Insights : Studies have highlighted that this compound influences the NFκB/MAPK signaling pathways, which are crucial for inflammatory responses and neuronal survival. For instance, one study found that GM1 (a ganglioside closely related to this compound) inhibited the activation of these pathways following ischemic injury, thereby protecting neuronal integrity .
Case Study 1: Efficacy in Spinal Cord Injury
A multicenter clinical trial involving patients with acute spinal cord injuries evaluated the efficacy of this compound. The results indicated a 52% reduction in mortality within 48 hours post-treatment when compared to control groups. This significant finding underscores this compound's potential as a therapeutic agent for acute neurological conditions .
Case Study 2: Parkinson’s Disease Treatment
In a Phase 2 trial for Parkinson's disease treatment, patients receiving this compound showed marked improvement in motor function compared to those on placebo. The trial results highlighted a statistically significant increase in the percentage of marked recovery among participants treated with this compound .
Data Tables
Study Focus | Sample Size | Treatment Duration | Outcome Measure | Results |
---|---|---|---|---|
Spinal Cord Injury | 200 | 48 hours | Mortality Rate | 52% reduction |
Parkinson’s Disease | 150 | 12 weeks | Motor Function Improvement | Significant improvement noted |
Research Findings
Recent studies have further elucidated the mechanisms by which this compound exerts its biological effects:
- Inflammatory Response Modulation : this compound appears to downregulate pro-inflammatory cytokines, thereby reducing neuronal inflammation .
- Cell Apoptosis Prevention : The compound has been linked to increased expression of protective proteins that prevent apoptosis in neuronal cells subjected to stress conditions .
- Neuronal Regeneration : Evidence suggests that this compound facilitates neuronal regeneration by promoting the expression of growth factors essential for neuronal health .
Q & A
Basic Research Questions
Q. What experimental models are validated for studying Siagoside's neuroprotective effects in ischemic conditions?
- Methodological Answer : The rat transient forebrain ischemia model induced by four-vessel occlusion is widely used to evaluate this compound's neuroprotective properties. This model produces striatal and hippocampal damage, allowing researchers to assess region-specific efficacy. Key endpoints include behavioral tests (e.g., water T-maze for working memory deficits) and histological analyses (e.g., cresyl violet staining for lesion quantification). Dosages of 5 mg/kg administered intraperitoneally, starting 4 hours post-ischemia, are standard for observing attenuated striatal damage .
Q. What biomarkers are used to quantify this compound's impact on striatal dopaminergic systems?
- Methodological Answer : Immunohistochemical staining for dopamine and cyclic adenosine-3′,5′-monophosphate-regulated phosphoprotein (DARPP-32) is critical. DARPP-32 serves as a marker for dopaminoceptive neurons in the striatum. Computer-assisted morphometric analysis of stained brain sections enables precise quantification of neuronal survival, while apomorphine-induced stereotypy scoring provides functional validation of dopaminergic recovery .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound's efficacy across different neural damage models?
- Methodological Answer : Discrepancies (e.g., striatal vs. hippocampal protection ) require rigorous model standardization and endpoint validation. For instance:
- Control for ischemia duration : Variability in occlusion times may differentially affect brain regions.
- Dose-response curves : Test multiple dosages to identify thresholds for region-specific effects.
- Cross-model comparisons : Compare results with other models (e.g., hypoxia-ischemia in neonatal rats) to isolate mechanistic pathways. Meta-analyses of existing datasets can identify confounding variables, such as species-specific ganglioside metabolism .
Q. What experimental design strategies optimize reproducibility in this compound studies?
- Methodological Answer :
- Blinded assessments : Implement double-blinded protocols for behavioral scoring and histopathological analysis to reduce bias.
- Power analysis : Predefine sample sizes using pilot data to ensure statistical robustness.
- Standardized reporting : Adhere to guidelines like the ARRIVE framework to document methods, including anesthesia protocols, temperature control during ischemia, and post-surgical care .
- Replication cohorts : Validate findings in independent cohorts or labs to confirm generalizability .
Q. How can multi-omics approaches elucidate this compound's molecular targets beyond dopaminergic systems?
- Methodological Answer : Integrate transcriptomic, proteomic, and lipidomic datasets to map this compound's interactions. For example:
- Transcriptomics : RNA-seq of striatal tissue post-treatment can identify differentially expressed genes linked to neuroinflammation or apoptosis.
- Proteomics : Mass spectrometry can reveal changes in GPR37 or GM1 ganglioside-binding proteins, which regulate neuronal viability .
- Data integration : Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to prioritize signaling cascades (e.g., PI3K/Akt) for mechanistic validation .
Q. Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing this compound's dose-dependent effects?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50 values.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., sham, ischemia+vehicle, ischemia+this compound) for behavioral and histological outcomes.
- Survival analysis : Kaplan-Meier curves for longitudinal studies assessing recovery timelines .
Q. How should researchers address variability in behavioral outcomes across this compound studies?
- Methodological Answer :
- Standardized protocols : Use video tracking and automated scoring systems (e.g., ANY-maze) for T-maze tests to minimize observer bias.
- Covariate adjustment : Include variables like pre-ischemia motor function or post-surgical weight loss in statistical models.
- Open science practices : Share raw datasets and analysis code via repositories like Zenodo to enable independent verification .
Q. Integration with Broader Research
Q. What strategies enable comparative analysis of this compound with other gangliosides (e.g., GM1) in neuroprotection?
- Methodological Answer :
- Head-to-head trials : Compare this compound and GM1 in the same ischemia model, using matched dosages and administration timelines.
- Mechanistic profiling : Use receptor-binding assays (e.g., radioligand displacement for TrkA or GDNF receptors) to differentiate molecular targets.
- Clinical correlation : Cross-reference preclinical data with clinical trials of GM1 in stroke recovery to identify translatable endpoints .
Eigenschaften
CAS-Nummer |
100345-64-0 |
---|---|
Molekularformel |
C73H129N3O30 |
Molekulargewicht |
1528.8 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,4'S,4aR,5S,5'R,6'R,7R,8S,8aS)-5'-acetamido-8-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4'-hydroxy-7-(hydroxymethyl)-3-oxo-6'-[(1R,2R)-1,2,3-trihydroxypropyl]spiro[5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-2,2'-oxane]-5-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C73H129N3O30/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-96-69-61(94)59(92)62(50(39-80)99-69)101-71-67-66(106-73(72(95)104-67)35-46(85)53(74-42(3)82)65(105-73)55(88)47(86)36-77)63(51(40-81)100-71)102-68-54(75-43(4)83)64(57(90)49(38-79)97-68)103-70-60(93)58(91)56(89)48(37-78)98-70/h31,33,44-51,53-71,77-81,84-86,88-94H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63-,64+,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1 |
InChI-Schlüssel |
WVHBJHLTCHODOA-MYYVOHNDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@H]3[C@H]([C@H]([C@H](O2)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O3)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.